N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide
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Overview
Description
“N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties and, after oral dosing, showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazole nucleus, which is a five-membered heterocycle particularly useful in organic synthesis . The aromatic ring of the title constitute was somewhat devious and the distribute of C–C bond discrepancy is (DFT/XRD) 1.36–1.40 Å/1.35–1.40 Å in PhI and 1.39–1.40/1.36–1.40 Å in PhII .Scientific Research Applications
Antimicrobial Activities
- Synthesis of Spiro Compounds and Antimicrobial Activity : A study described the synthesis of spiro compounds having biologically active sulfonamide and other derivatives, including those resembling the structure of interest. These compounds were investigated for their antimicrobial activity, with some showing potent effects against Gram-negative and Gram-positive bacteria as well as fungi. The study emphasizes the potential of such compounds in developing new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
Antitumor Evaluation
- Antitumor Activity of Indeno[1,2-c]pyrazol(in)es : Research on 3-(4-chlorophenyl)-[1,2-c]pyrazol(in)es substituted with various pharmacophores demonstrated promising broad-spectrum antitumor activity against several tumor cell lines. This suggests the potential of structurally related compounds in cancer treatment research (Rostom, 2006).
Anti-inflammatory and Analgesic Activities
- Evaluation of Pyrazolone Derivatives : Another study focused on the synthesis and screening of pyrazolone derivatives for their anti-inflammatory and analgesic activities. Some compounds were identified as active agents, indicating the utility of related structures in developing new treatments for inflammation and pain (Ragab et al., 2013).
Structural and Synthetic Studies
- Synthesis and Structural Characterization : A report on the synthesis and structural characterization of isostructural compounds with chlorophenyl and fluorophenyl groups provides a foundation for understanding the chemical properties and potential applications of related molecules in material science and medicinal chemistry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Anticancer Agents
- Pyrazoline Derivatives as Anticancer Agents : The evaluation of new pyrazoline derivatives for their cytotoxic effects on human pancreatic adenocarcinoma and glioblastoma cell lines identified potent anticancer agents, highlighting the significance of such compounds in cancer research (Karabacak et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclopentylpropanamide is the mitochondrial respiration of fungi . This compound acts as a mitochondrial cytochrome-bc1 complex inhibitor , which plays a crucial role in the electron transport chain of mitochondria.
Mode of Action
This compound interacts with its target by inhibiting the mitochondrial respiration of fungi . It blocks the electron transfer within the respiratory chain . This inhibition disrupts important cellular biochemical processes, leading to the cessation of fungal growth .
Biochemical Pathways
The affected pathway by this compound is the mitochondrial electron transport chain . By blocking the electron transfer within this chain, the compound disrupts the production of ATP, a crucial molecule for energy transfer within cells. This disruption severely affects the growth and reproduction of fungi .
Pharmacokinetics
It is also likely to bioaccumulate in aquatic organisms . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action result in the cessation of fungal growth . By inhibiting the mitochondrial respiration, the compound disrupts important cellular biochemical processes, leading to the death of the fungi .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. , suggesting that it may persist in the environment for a long time. Furthermore, it is likely to bioaccumulate in aquatic organisms , which could have implications for aquatic ecosystems. More research is needed to fully understand how environmental factors influence the action of this compound.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c20-14-6-8-15(9-7-14)23-19(16-11-25-12-17(16)22-23)21-18(24)10-5-13-3-1-2-4-13/h6-9,13H,1-5,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPSMBAPGUMUKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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